(Z)-Ethyl 3-ethoxy-2-(2,4,5-trifluorobenzoyl)acrylate
Overview
Description
(Z)-Ethyl 3-ethoxy-2-(2,4,5-trifluorobenzoyl)acrylate is a synthetic organic compound characterized by its unique structure, which includes a trifluorobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Ethyl 3-ethoxy-2-(2,4,5-trifluorobenzoyl)acrylate typically involves the reaction of ethyl 3-ethoxyacrylate with 2,4,5-trifluorobenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-Ethyl 3-ethoxy-2-(2,4,5-trifluorobenzoyl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluorobenzoyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of new compounds with modified functional groups.
Scientific Research Applications
Chemistry
In chemistry, (Z)-Ethyl 3-ethoxy-2-(2,4,5-trifluorobenzoyl)acrylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its trifluorobenzoyl group can serve as a marker for tracking biochemical processes.
Medicine
In medicine, this compound has potential applications in drug development. Its structure can be modified to create new pharmaceuticals with improved efficacy and reduced side effects.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with enhanced properties. Its trifluorobenzoyl group imparts unique characteristics that are valuable in various industrial processes.
Mechanism of Action
The mechanism of action of (Z)-Ethyl 3-ethoxy-2-(2,4,5-trifluorobenzoyl)acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorobenzoyl group can enhance binding affinity and selectivity, leading to more potent biological effects. The pathways involved in its action may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-ethoxyacrylate
- 2,4,5-Trifluorobenzoyl chloride
- Ethyl 3-(2,4,5-trifluorobenzoyl)acrylate
Uniqueness
(Z)-Ethyl 3-ethoxy-2-(2,4,5-trifluorobenzoyl)acrylate is unique due to its combination of an ethoxy group and a trifluorobenzoyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
ethyl (Z)-3-ethoxy-2-(2,4,5-trifluorobenzoyl)prop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3O4/c1-3-20-7-9(14(19)21-4-2)13(18)8-5-11(16)12(17)6-10(8)15/h5-7H,3-4H2,1-2H3/b9-7- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKDPROKNKSZOD-CLFYSBASSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C(=O)C1=CC(=C(C=C1F)F)F)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C(/C(=O)C1=CC(=C(C=C1F)F)F)\C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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